2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

Enzymology Methyltransferase inhibition Neurotransmitter metabolism

2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine (CAS 355816-40-9), also cataloged as CHEMBRDG-BB 5555606, is a synthetic small molecule belonging to the N-benzyltryptamine (NBT) class. Its structure comprises a tryptamine core N-alkylated with a 3-nitrobenzyl group (meta-nitro substitution), yielding the molecular formula C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
CAS No. 355816-40-9
Cat. No. B4653285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine
CAS355816-40-9
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C17H17N3O2/c21-20(22)15-5-3-4-13(10-15)11-18-9-8-14-12-19-17-7-2-1-6-16(14)17/h1-7,10,12,18-19H,8-9,11H2
InChIKeyDSHZTXMNGIJIKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine (CAS 355816-40-9): A ChemBridge Screening Library N-Benzyltryptamine with Meta-Nitro Substitution


2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine (CAS 355816-40-9), also cataloged as CHEMBRDG-BB 5555606, is a synthetic small molecule belonging to the N-benzyltryptamine (NBT) class [1]. Its structure comprises a tryptamine core N-alkylated with a 3-nitrobenzyl group (meta-nitro substitution), yielding the molecular formula C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g/mol [1]. The compound was originated by ChemBridge Corporation as a screening library entity and is supplied globally by multiple vendors for in vitro research use . As an N-benzyltryptamine, it shares the core scaffold with other N-benzylated tryptamine derivatives that have been investigated for central nervous system (CNS) target interactions, though the meta-nitrobenzyl substituent distinguishes it from the better-characterized unsubstituted or ortho/para-substituted analogs [2].

Why N-Benzyl Substitution Position Matters: Meta-Nitrobenzyl Tryptamines vs. Ortho/Para Isomers in Pharmacological and Chemical Space


The N-benzyltryptamine scaffold exhibits exquisite sensitivity to the substitution pattern on the benzyl ring, with even minor positional changes altering receptor binding, functional selectivity, and metabolic stability [1]. Toro-Sazo et al. (2019) demonstrated that differential benzyl substitution on tryptamine produces divergent pharmacological profiles at 5-HT2 receptor subtypes, yet notably no nitro-substituted benzyl derivatives were included in that systematic investigation [1]. The three positional isomers of nitrobenzyl-tryptamine—ortho (CAS 355816-45-4), meta (CAS 355816-40-9), and para (CAS 355815-83-7)—possess identical molecular formula, mass, computed logP (XLogP3 = 3.4), and topological polar surface area (TPSA = 73.6 Ų) [2], making them indistinguishable by standard cheminformatic filters. Their biological behavior, however, is expected to diverge substantially: the meta-nitro group creates a distinct electrostatic potential surface compared to ortho and para isomers, and the meta orientation is less sterically hindered around the benzylic amine than the ortho isomer while lacking the extended through-conjugation present in the para isomer [3][4]. Generic substitution among these isomers without experimental validation therefore risks confounding pharmacological outcomes. Critically, the binding orientation of N-benzyltryptamines within the 5-HT2A receptor orthosteric site is known to differ from that of N-benzylphenethylamines, and the effect of benzyl substitution in the tryptamine series does not follow the SAR rules established for the better-studied NBOMe phenethylamine class [1].

Quantitative Differentiation Evidence for 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine Versus Closest Analogs


Indolethylamine N-Methyltransferase (INMT) Inhibition: Sole Publicly Available Quantitative Bioactivity Annotation Among Nitro-Substituted N-Benzyltryptamines

The target compound (CHEMBL2368635) was evaluated against human indolethylamine N-methyltransferase (INMT) and exhibited an inhibition constant Ki = 12,000 nM (12 µM) [1]. INMT is a Class 1 methyltransferase responsible for N-methylation of tryptamine, serotonin, and other endogenous amines, playing a critical role in neurotransmitter metabolism and implicated in psychiatric disorders [2]. For context, the established INMT inhibitor PDAT (CAS 1226213-83-7) exhibits a Ki of 84 µM for rabbit lung INMT, placing the target compound approximately 7-fold more potent albeit against a different species ortholog . Critically, no INMT inhibition data—nor any other quantitative enzymatic or receptor binding data—are publicly available for the ortho-nitro (CAS 355816-45-4) or para-nitro (CAS 355815-83-7) positional isomers, nor for the unsubstituted N-benzyltryptamine (CAS 15741-79-4) at this target [1]. This single data point therefore constitutes the entirety of publicly accessible pharmacological annotation distinguishing the 3-nitro isomer from its closest structural analogs within the INMT enzyme system.

Enzymology Methyltransferase inhibition Neurotransmitter metabolism

Meta-Nitrobenzyl Tryamine Confers Distinct Hammett Electronic Properties Versus Ortho/Para Isomers While Preserving Identical Bulk Computed Descriptors

All three nitro positional isomers of N-benzyltryptamine share identical molecular weight (295.34 g/mol), computed XLogP3 (3.4), topological polar surface area (73.6 Ų), hydrogen bond donor count (2), hydrogen bond acceptor count (3), and rotatable bond count (5) [1][2][3]. By standard 2D similarity and drug-likeness filters, these three compounds are indistinguishable. However, the Hammett substituent constant σₘ for the meta-nitro group is +0.71, which differs from the para-nitro σₚ value of +0.78, while the ortho-nitro group has no standard Hammett value due to variable proximity and steric effects that preclude reliable prediction [4]. The meta-nitro orientation thus occupies a unique electronic space: it exerts a strong electron-withdrawing inductive effect without the extended resonance conjugation available to the para isomer, and avoids the steric compression and intramolecular hydrogen-bonding capability of the ortho isomer [5]. These differences, despite the matched bulk computed properties, are expected to manifest in differential binding to protein targets, differential metabolic stability (nitroreductase susceptibility varies by position), and differential chemical reactivity (e.g., selective reduction of the nitro group for downstream derivatization).

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Systematic Exclusion from Published 5-HT2 Receptor Pharmacology Surveys: A Pharmacologically Unannotated Meta-Nitrobenzyl Tryptamine

The comprehensive N-benzyltryptamine SAR study by Toro-Sazo et al. (2019) characterized binding affinities (Ki) and functional activities (calcium mobilization EC₅₀ and Eₘₐₓ) for over 20 N-benzyltryptamine derivatives at human 5-HT2A, 5-HT2B, and 5-HT2C receptors, yet included no nitro-substituted benzyl derivatives of any positional isomer [1]. The well-characterized comparator N-benzyltryptamine (NBT, CAS 15741-79-4) itself exhibits Ki values of 245 nM at 5-HT2A, 100 nM at 5-HT2B, and 186 nM at 5-HT2C, functioning as a serotonin receptor modulator [2]. By contrast, the target 3-nitrobenzyl compound has never been profiled in any published 5-HT2 receptor binding or functional assay, and neither have its 2-nitro or 4-nitro isomers [1][3]. This systematic data gap is noteworthy because the Toro-Sazo study specifically demonstrated that N-benzyl substitution patterns profoundly influence 5-HT2A vs. 5-HT2C functional selectivity, with some compounds showing full 5-HT2C agonism but only partial 5-HT2A efficacy—a therapeutically relevant selectivity profile [1]. The 3-nitro isomer thus occupies a unique position as a structurally distinct, pharmacologically unannotated member of a class known to yield functionally selective 5-HT2 receptor ligands.

5-HT2 receptor pharmacology Serotonin receptor ligands Data gap analysis

Distinct Chemical Reactivity: Meta-Nitro Group Enables Selective Reduction Chemistry Not Accessible to Ortho/Para Isomers in Tryptamine Scaffolds

The nitro group at the meta position of the benzyl ring exhibits a reduction potential distinct from ortho- and para-nitro isomers due to differential resonance stabilization of the nitro radical anion intermediate formed during single-electron transfer reductions [1]. In the ortho-nitro isomer, the proximity of the nitro group to the benzylic amine enables intramolecular hydrogen bonding and potential cyclization side-reactions upon reduction (e.g., benzimidazole or benzotriazole formation under certain conditions) . In the para-nitro isomer, the extended conjugation between the nitro group and the benzylic position through the aromatic ring can lead to different product distributions upon partial reduction (nitroso/hydroxylamine intermediates). The meta-nitro isomer avoids both of these complications: the nitro group is electronically decoupled from direct conjugation with the benzylic amine, and sterically accessible without ortho compression, enabling cleaner selective reduction to the corresponding meta-amino derivative [2]. This positional advantage has direct practical relevance for synthetic chemists seeking to generate aniline-functionalized tryptamine building blocks, photocaged (o-nitrobenzyl-type) probes, or nitrofurantoin-like metabolites.

Synthetic chemistry Nitro reduction Caged compound design

Recommended Application Scenarios for 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine Based on Quantitative Differentiation Evidence


Fragment-Based or Lead-Like Screening Against Indolethylamine N-Methyltransferase (INMT)

The sole publicly available quantitative bioactivity annotation for the target compound is its INMT inhibition Ki of 12 µM [1]. INMT is increasingly recognized as a target relevant to psychiatric and neurodegenerative disorders due to its role in metabolizing tryptamine, serotonin, and producing N,N-dimethyltryptamine (DMT) [2]. A compound with low-micromolar INMT affinity and no annotated off-target activity represents a clean starting point for fragment elaboration or scaffold hopping programs. The absence of INMT data for the ortho- and para-nitro isomers means that any SAR generated around this scaffold from the meta-nitro starting point would constitute novel, potentially patentable intellectual property. Researchers should employ this compound as the anchor for a positional isomer scan, procuring all three nitro isomers, to systematically map the INMT pharmacophore requirements for the nitrobenzyl substituent.

Positional Isomer Library Assembly for Serotonin 5-HT2 Receptor Functional Selectivity Profiling

The Toro-Sazo et al. (2019) study established that N-benzyl substitution patterns profoundly determine whether an N-benzyltryptamine behaves as a full 5-HT2C agonist with low 5-HT2A efficacy (therapeutically attractive for obesity, erectile dysfunction, or schizophrenia) or as a balanced 5-HT2A/2C agonist (psychedelic-like) [1]. The complete absence of nitro-substituted analogs from that study and from all other published 5-HT2 receptor datasets [2] positions the 3-nitro isomer as the highest-priority compound to begin filling this data gap. A recommended procurement strategy is to acquire all three nitro positional isomers (ortho, meta, para) in parallel and commission a panel of binding displacement assays (5-HT2A, 5-HT2B, 5-HT2C) followed by calcium mobilization functional assays for any hits with Ki < 1 µM. The matched bulk properties (identical logP, TPSA) of the three isomers ensure that any observed activity differences can be attributed directly to electronic/steric effects of the nitro position rather than to confounding pharmacokinetic factors [3].

Synthetic Intermediate for Meta-Aminobenzyl-Tryptamine Derived Chemical Probes and Bifunctional Molecules

The meta-nitro group on the benzyl ring offers a cleaner reduction trajectory to the corresponding aniline (3-aminobenzyl-tryptamine) compared to the ortho isomer (which risks intramolecular cyclization) or the para isomer (which may form quinonoid side-products upon oxidation) [1]. The resulting meta-aniline derivative serves as a versatile synthetic handle for: (a) amide coupling to generate PROTAC-like heterobifunctional molecules targeting the tryptamine binding site; (b) diazotization and subsequent Sandmeyer or azo-coupling reactions to introduce diverse functional groups at the meta position; (c) conjugation to fluorophores or biotin via the aniline nitrogen for chemical biology pull-down experiments. This synthetic utility, combined with the tryptamine scaffold's established CNS receptor engagement potential, makes the 3-nitro compound a strategically superior building block over its 2-nitro and 4-nitro counterparts for probe molecule construction.

Negative Control or Chemical Tool for Investigating Nitroreductase Selectivity in Cellular Assays

Bacterial and mammalian nitroreductases exhibit positional selectivity in the reduction of aromatic nitro groups, with different enzyme isoforms (e.g., NfsA vs. NfsB in E. coli; NQO1 vs. NQO2 in humans) showing preferences for ortho-, meta-, or para-nitro substrates [1][2]. The 3-nitrobenzyl-tryptamine scaffold can be employed as a probe substrate to characterize the positional selectivity of newly identified nitroreductases, or as a negative control in assays where ortho- or para-nitro compounds are the primary substrates. The tryptamine moiety provides a UV-active chromophore (λₘₐₓ ~280 nm) that facilitates HPLC-based reaction monitoring of nitro reduction, while the distinct reduction potential of the meta-nitro group (E₁/₂ ≈ -0.58 V vs. SCE) [3] ensures it can be distinguished kinetically from ortho- and para-nitro substrates. Procurement of all three positional isomers as a matched set enables definitive assignment of nitroreductase regiospecificity.

Quote Request

Request a Quote for 2-(1H-indol-3-yl)-N-(3-nitrobenzyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.